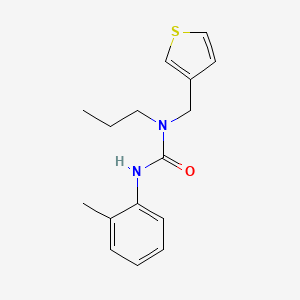
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTUT and has been synthesized using different methods. The purpose of
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea involves the reaction of 3-(o-tolyl)propionyl chloride with thiophen-3-ylmethylamine, followed by the reaction of the resulting intermediate with propyl isocyanate.
Starting Materials
3-(o-tolyl)propionyl chloride, thiophen-3-ylmethylamine, propyl isocyanate
Reaction
Step 1: 3-(o-tolyl)propionyl chloride is reacted with thiophen-3-ylmethylamine in the presence of a base such as triethylamine to form the intermediate 1-(thiophen-3-ylmethyl)-3-(o-tolyl)propionamide., Step 2: The intermediate is then reacted with propyl isocyanate in the presence of a base such as potassium carbonate to form the final product, 1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea.
Mecanismo De Acción
The mechanism of action of PTUT is not fully understood. However, it is believed that PTUT exerts its biological effects by inhibiting specific enzymes or proteins. For example, PTUT has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
PTUT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PTUT inhibits the growth of cancer cells and fungi. In vivo studies have shown that PTUT has anti-inflammatory and analgesic effects. PTUT has also been shown to have antioxidant and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PTUT in lab experiments is its potential as a multi-target inhibitor. PTUT has been shown to inhibit the activity of multiple enzymes and proteins, which could make it a useful tool for studying various biological processes. However, one limitation of using PTUT in lab experiments is its low solubility in water, which could affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of PTUT. One direction is the synthesis of analogs of PTUT with improved solubility and potency. Another direction is the investigation of PTUT's potential as a drug candidate for the treatment of various diseases, including cancer and fungal infections. Additionally, the use of PTUT as a tool for studying biological processes and as a precursor for the synthesis of other compounds could also be explored.
Aplicaciones Científicas De Investigación
PTUT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, PTUT has been investigated for its anticancer, antifungal, and antiviral properties. In agriculture, PTUT has been studied for its potential as a herbicide and insecticide. In material science, PTUT has been investigated for its potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-9-18(11-14-8-10-20-12-14)16(19)17-15-7-5-4-6-13(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVWXXOMZFWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

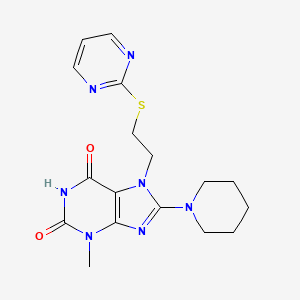
![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)
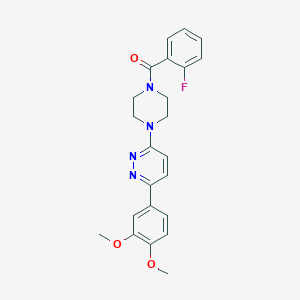
![2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2559470.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)
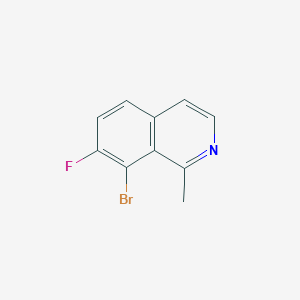
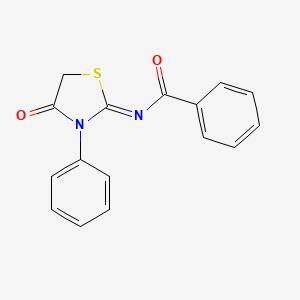
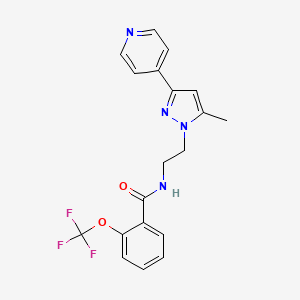
![N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide](/img/structure/B2559478.png)
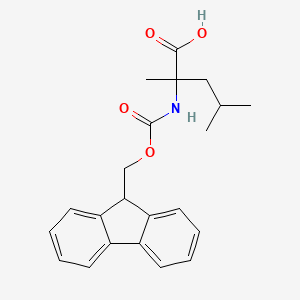
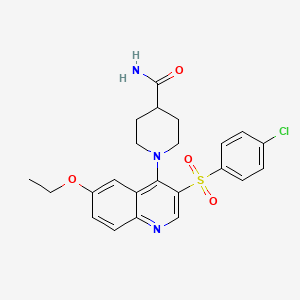
![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)
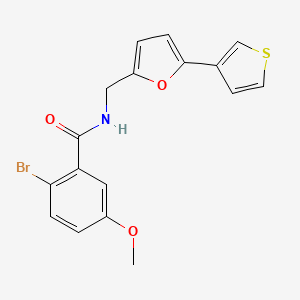
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)